

Spectroscopic Profile of 5-Bromobenzofuran-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromobenzofuran-3(2H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromobenzofuran-3(2H)-one**, a key intermediate in organic synthesis with applications in pharmaceutical and materials science research.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization.

Core Spectroscopic Data

The spectroscopic data for **5-Bromobenzofuran-3(2H)-one** (CAS No: 54450-20-3; Molecular Formula: C₈H₅BrO₂) is critical for its identification and characterization in various chemical processes.^{[2][3][4][5][6]} While a complete, publicly available dataset of all spectra is not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on analysis of similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------|
| ~7.7 - 7.8 | d | 1H | Ar-H |
| ~7.5 - 7.6 | dd | 1H | Ar-H |
| ~7.0 - 7.1 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH ₂ - |

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| ~195 | C=O |
| ~160 | C-O (aromatic) |
| ~135 | C-Br |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~70 | -CH ₂ - |

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|------------------------------|
| ~1710 | Strong | C=O (Ketone) |
| ~1600, ~1475 | Medium-Weak | C=C (Aromatic) |
| ~1250 | Strong | C-O (Ether) |
| ~820 | Strong | C-H (Aromatic, out-of-plane) |
| ~600-700 | Medium | C-Br |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 212/214 | ~100 | [M] ⁺ (Molecular ion peak, bromine isotopes) |
| 183/185 | Variable | [M-CHO] ⁺ |
| 155/157 | Variable | [M-CO-CHO] ⁺ |
| 133 | Variable | [M-Br] ⁺ |
| 104 | Variable | [M-Br-CHO] ⁺ |
| 76 | Variable | [C ₆ H ₄] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the synthesis and spectroscopic characterization of **5-Bromobenzofuran-3(2H)-one**.

Synthesis of 5-Bromobenzofuran-3(2H)-one

A common method for the synthesis of **5-Bromobenzofuran-3(2H)-one** involves the intramolecular cyclization of a suitably substituted precursor.^[7] One reported method involves the reaction of a bromobenzofuranone with an electrophile like lithium bromide to obtain a brominated intermediate, which is then esterified under basic conditions to yield the final product.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Bromobenzofuran-3(2H)-one** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

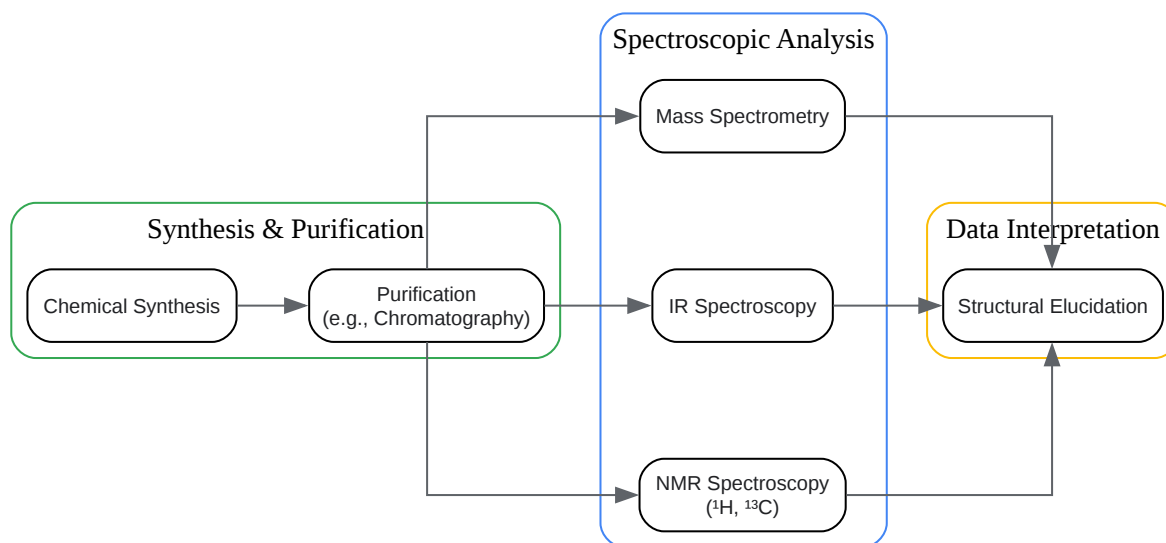
- **Sample Preparation:** As a solid compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule.
- **Data Acquisition:** The mass spectrometer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The relative abundance of each ion fragment is recorded.

Visualizations

The following diagrams illustrate key aspects of the analysis of **5-Bromobenzofuran-3(2H)-one**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **5-Bromobenzofuran-3(2H)-one**.

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